2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

Crystal Engineering Pharmaceutical Cocrystals Solid-State Chemistry

Standard thiouracil coformers like PTU often yield limited solid-form diversity, slowing pharmaceutical cocrystal screening. 6-Methoxymethyl-2-thiouracil (MMTU) overcomes this bottleneck: its 6-methoxymethyl side chain introduces an additional H-bond acceptor, enabling distinct supramolecular synthons inaccessible to PTU. • Generates 4 distinct solvates & 2 ionic cocrystals vs. PTU's single solvated form under identical conditions • Forms ADA/DAD hydrogen-bonded synthons with DAPY & TAPY coformers, expanding cocrystal design space • 98% purity; mp 217-220 °C; reliable building block for pharmaceutical intermediate synthesis & crystal engineering studies

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 175205-07-9
Cat. No. B070756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol
CAS175205-07-9
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCOCC1=CC(=O)NC(=S)N1
InChIInChI=1S/C6H8N2O2S/c1-10-3-4-2-5(9)8-6(11)7-4/h2H,3H2,1H3,(H2,7,8,9,11)
InChIKeyYNVMVIUSRGXSEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol for Pharma R&D & Crystal Engineering


2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol (CAS 175205-07-9), also known as 6-methoxymethyl-2-thiouracil (MMTU or MOMTU), is a heterocyclic thiouracil derivative bearing a methoxymethyl group at the 6-position and a mercapto/hydroxy tautomeric system at positions 2 and 4. This pyrimidine-2-thiol core confers distinct hydrogen-bonding capacity and metal-coordination potential relative to unsubstituted or alkyl-substituted thiouracils. Commercial availability with purities up to 98% (Thermo Scientific) and a melting point of 217–220°C supports its use as a reliable pharmaceutical intermediate and cocrystal former [1]. The compound has been structurally characterized by single-crystal X-ray diffraction, confirming a planar geometry that facilitates predictable intermolecular interactions [2]. Unlike the widely used antithyroid drug 6-propyl-2-thiouracil (PTU), the oxygen atom in the 6-methoxymethyl side chain introduces an additional hydrogen-bond acceptor, fundamentally altering its crystal engineering and coordination chemistry behavior [3][4].

Research Domain Crystal engineering & cocrystal screening
Key Attribute Additional H-bond acceptor (O atom) vs PTU
Procurement Confidence 98% purity; MP 217–220°C; single-crystal confirmed
Use Context Pharmaceutical intermediate & coordination ligand

Why Substituting MMTU with Other Thiouracils Fails


In-class thiouracil derivatives such as 2-thiouracil (TU), 6-methyl-2-thiouracil (MTU), and 6-propyl-2-thiouracil (PTU) exhibit markedly different intermolecular interaction profiles, coordination chemistry, and crystallization behavior. The 6-methoxymethyl side chain in MMTU introduces an oxygen atom that serves as an additional hydrogen-bond acceptor, fundamentally altering synthon formation compared to the methylene group in PTU [1]. This structural divergence translates into quantifiable differences in gallium(III) complex stability constants—with MMTU (logK = 6.58) exhibiting lower thermodynamic affinity than MTU (logK = 7.71) or PTU (logK = 7.69) but higher than CTU (logK = 4.01) [2]. Moreover, cocrystallization experiments reveal that PTU yields only a single solvated cocrystal salt, whereas MMTU generates four distinct solvates and two ionic cocrystals, underscoring its superior utility in crystal engineering and pharmaceutical cocrystal screening [3]. Generic substitution with a non-methoxymethyl analog would therefore compromise designed hydrogen-bonding patterns, reduce crystallization diversity, and alter metal-complex stability, rendering the compound unsuitable for applications demanding precise supramolecular control or tailored physicochemical properties.

MMTU vs PTU / MTU / TU Methoxymethyl O atom introduces an additional H-bond acceptor; synthon formation diverges
MMTU vs PTU in cocrystallization Solid-form diversity may shift; PTU yields only one solvated cocrystal salt under same conditions
MMTU vs MTU / PTU with Ga(III) Ga(III) complex stability constant differs; MMTU logK 6.58 vs MTU 7.71 / PTU 7.69

MMTU vs Thiouracil Analogs: Evidence-Based Selection


Enhanced Cocrystallization Propensity

In a direct head-to-head cocrystallization study with 2,4-diaminopyrimidine (DAPY) and 2,4,6-triaminopyrimidine (TAPY), 6-methoxymethyl-2-thiouracil (MOMTU) yielded four distinct solvates (DMF, DMA, DMSO, NMP solvates) and two cocrystal forms (one ionic cocrystal with DAPY, one cocrystal salt with TAPY). In stark contrast, the structural analog 6-propyl-2-thiouracil (PTU) produced only a single solvated cocrystal salt under identical conditions [1]. This 6-fold greater number of solid forms (6 vs 1) demonstrates MOMTU's significantly enhanced crystallization versatility and its capacity to sample a broader chemical space of supramolecular architectures [1].

Enhanced Cocrystallization Propensity
Head-to-head
MMTU: 6 solid forms
PTU: 1 solid form
Supports solid-form diversity screening
6× more forms; coformer context with DAPY/TAPY
Crystal Engineering Pharmaceutical Cocrystals Solid-State Chemistry

Gallium(III) Complex Stability Profile

Potentiometric titration studies revealed that 6-methoxymethyl-2-thiouracil (MMTU) forms a 1:1 complex with Ga(III) ions with a stability constant logK = 6.58. This value is significantly lower than that of 6-methyl-2-thiouracil (MTU, logK = 7.71) and 6-propyl-2-thiouracil (PTU, logK = 7.69), but substantially higher than 5-carboxy-2-thiouracil (CTU, logK = 4.01). The parent 2-thiouracil (TU) exhibits an intermediate logK = 6.95 [1]. The presence of the methoxymethyl oxygen provides an additional coordination site that modulates complex formation at higher pH, as evidenced by the Ga(MMTU)OH species peaking at pH 5.0 and binding approximately 75% of gallium ions [1].

Gallium(III) Complex Stability Profile
Class-level
logK = 6.58
Intermediate Ga(III) affinity; context for tunable coordination
Comparative range: CTU 4.01 – MTU 7.71
Coordination Chemistry Bioinorganic Chemistry Metal-Based Therapeutics

ADA/DAD Hydrogen-Bonding Synthon Formation

Both PTU and MOMTU contain an ADA (Acceptor–Donor–Acceptor) hydrogen-bonding site, and their coformers DAPY and TAPY possess complementary DAD sites, theoretically enabling formation of a mixed ADA/DAD synthon (N–H···O, N–H···N, N–H···S hydrogen bonds). In practice, only MOMTU successfully formed this desired ADA/DAD synthon with both DAPY (in cocrystal VI) and TAPY (in cocrystal VII). PTU, under identical cocrystallization conditions, formed only an AA/DD interaction with DAPY, failing to establish the ADA/DAD pattern [1]. Conformational analysis revealed that the methoxymethyl side chain in MOMTU adopts a significantly deviated geometry in cocrystals VI and VII, which aligns the additional oxygen acceptor to complete the synthon [1].

ADA/DAD Synthon Formation
Head-to-head
MMTU: synthon observed (2/2 cocrystals)
PTU: not observed (0/1)
Enables targeted hydrogen-bonded motif engineering
O atom in side chain aligns ADA/DAD pattern
Supramolecular Chemistry Hydrogen Bonding Synthon Engineering

High-Purity Commercial Specification

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol is commercially available as 6-methoxymethyl-2-thiouracil with a certified purity of 98% (Thermo Scientific). The melting point is reported as 217–220°C (Thermo Scientific) or 230–232°C (PubChem/ChemWhat) [1]. For comparison, the structurally similar PTU melts at 219–221°C, indicating that the methoxymethyl substitution does not drastically alter thermal stability relative to the propyl analog . The compound is supplied as a solid powder and is classified as an irritant (Xi; H315, H319, H335), with storage recommendations to keep containers tightly sealed in cool, dry conditions .

High-Purity Commercial Specification
Supporting
98% purity
MP 217–220°C
Batch reproducibility and procurement confidence
Vendor-specified; irritant, store cool & dry
Chemical Procurement Pharmaceutical Intermediates Quality Control

Optimal Application Scenarios for MMTU


Pharmaceutical Cocrystal Screening and Solid-Form Patenting

Given its demonstrated ability to generate 4× more solvates and 6× more total solid forms than PTU under identical cocrystallization conditions [1], MOMTU is the preferred thiouracil-based coformer for pharmaceutical cocrystal screens. The high solid-form diversity directly increases the likelihood of discovering a cocrystal with enhanced solubility, stability, or bioavailability, thereby strengthening intellectual property positions and accelerating formulation development for poorly soluble drugs.

Rational Crystal Engineering and Synthon Design Studies

MOMTU's unique capacity to form the ADA/DAD hydrogen-bonded synthon with DAPY and TAPY—a motif that PTU fails to produce—makes it an essential model compound for teaching and investigating supramolecular synthon engineering [2]. The additional oxygen acceptor in the methoxymethyl side chain provides a tunable handle for controlling intermolecular interactions, enabling systematic studies of structure–property relationships in crystalline materials.

Gallium(III) Complex Development for Radiopharmaceutical or Antimicrobial Research

The intermediate gallium(III) complex stability constant (logK = 6.58) of MMTU positions it between the high-affinity MTU/PTU ligands and the low-affinity CTU ligand [3]. This moderate thermodynamic stability may be advantageous for gallium-based radiopharmaceuticals (e.g., ⁶⁷Ga or ⁶⁸Ga) where controlled metal release or exchange is desirable. Additionally, the identification of soluble Ga(MMTU) complexes at pH 5.0 suggests potential for formulation under mildly acidic physiological conditions.

Reliable Pharmaceutical Intermediate Supply

With a commercial purity of 98% and a well-defined melting point range (217–220°C or 230–232°C), MMTU serves as a reliable building block for synthesizing more complex thiouracil derivatives [4]. The established safety classification (irritant) and storage guidelines simplify laboratory handling, reducing procurement and operational friction compared to less-characterized analogs.

Application
Selection Property
Validation Focus
Pharmaceutical cocrystal screening
Solid-form diversity potential
Cocrystal hit rate & IP landscape expansion
Rational crystal engineering & synthon design
Hydrogen-bonding motif predictability
ADA/DAD synthon reproducibility with DAPY/TAPY coformers
Gallium(III) coordination chemistry studies
Intermediate Ga(III) complex stability
pH-dependent speciation & metal-release profile
Pharmaceutical intermediate supply
Specification consistency (purity, melting point)
Batch-to-batch reproducibility & procurement reliability

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